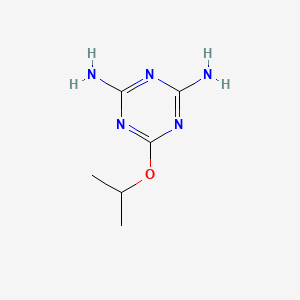

2,4-Diamino-6-isopropoxy-1,3,5-triazine

Overview

Description

Synthesis Analysis

The synthesis of 2,4-diamino-1,3,5-triazines generally involves the reaction of dicyandiamide with nitriles under microwave irradiation . This method is considered green due to the reduction in the use of solvents during synthesis and purification, the short reaction time, and the simplicity of the procedure .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

- Application Summary: This compound is used in the fabrication of dye-sensitized solar cells (DSSCs). It is incorporated into a polymer electrolyte along with green synthesized TiO2 nanoparticles to enhance the efficiency of DSSCs .

- Methods and Procedures: The TiO2 nanoparticles are synthesized using a plant extract of Averrhoa bilimbi. The nanoparticles, along with 2,4-Diamino-6-Phenyl-1-3-5-Triazine (DPT), are then doped into a Poly(ethylene glycol) (PEG)/KI/I2/Pt polymer electrolyte .

- Results: The DPT improves the ionic conductivity and long-term stability of the polymer electrolyte, enhancing the solar-to-electric energy conversion efficiency. The DSSC reports an efficiency of 5.2% .

2. Nonlinear Optical Materials

- Application Summary: Triazine-based organic chromophores, synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine, are used as nonlinear optical (NLO) materials .

- Methods and Procedures: The chromophores are synthesized with a D-π-A (Donor-π system-Acceptor) push-pull type structure. Their structures are confirmed by UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .

- Results: The compound 6-phenyl-2,4-((4-amino-1,5-dimethyl-2-phenyl pyrazol-3-ylidene)(4-nitro benzylidene))-diamino-1,3,5-triazine (NDP) showed positive solvatochromism and increased second harmonic generation (SHG) efficiency compared to urea, indicating high molecular nonlinearity .

3. Various Applications

- Application Summary: 1,3,5-triazine derivatives, including those based on 2,4-diamino-6-phenyl-1,3,5-triazine, have various applications such as chiral stationary phases, luminescent optical switches, and tri-radical cation species .

- Methods and Procedures: The specific methods and procedures vary depending on the application. For example, for use as chiral stationary phases, the triazine derivatives are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

- Results: The results also vary depending on the application. For instance, in the case of 2,4,6-triamino-1,3,5-triazine compounds, they can be used to prepare metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .

4. Nonlinear Optical Materials

- Application Summary: Triazine-based organic chromophores, synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine, are used as nonlinear optical (NLO) materials .

- Methods and Procedures: The chromophores are synthesized with a D-π-A (Donor-π system-Acceptor) push-pull type structure. Their structures are confirmed by UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .

- Results: The compound 6-phenyl-2,4-((4-amino-1,5-dimethyl-2-phenyl pyrazol-3-ylidene)(4-nitro benzylidene))-diamino-1,3,5-triazine (NDP) showed positive solvatochromism and increased second harmonic generation (SHG) efficiency compared to urea, indicating high molecular nonlinearity .

5. Various Applications

- Application Summary: Triazine and tetrazine molecules, including those based on 2,4-diamino-6-phenyl-1,3,5-triazine, have various applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

- Methods and Procedures: The specific methods and procedures vary depending on the application. For example, for use as chiral stationary phases, the triazine derivatives are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

- Results: The results also vary depending on the application. For instance, in the case of 2,4,6-triamino-1,3,5-triazine compounds, they can be used to prepare metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .

6. Selective Adsorption of Nucleic Acid Bases

- Application Summary: Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted increasing attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .

- Methods and Procedures: The specific methods and procedures for this application are not detailed in the source .

- Results: This property makes it a potentially useful molecule to reduce uric acid interference in electrochemical biosensors .

4. Nonlinear Optical Materials

- Application Summary: Triazine-based organic chromophores, synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine, are used as nonlinear optical (NLO) materials .

- Methods and Procedures: The chromophores are synthesized with a D-π-A (Donor-π system-Acceptor) push-pull type structure. Their structures are confirmed by UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .

- Results: The compound 6-phenyl-2,4-((4-amino-1,5-dimethyl-2-phenyl pyrazol-3-ylidene)(4-nitro benzylidene))-diamino-1,3,5-triazine (NDP) showed positive solvatochromism and increased second harmonic generation (SHG) efficiency compared to urea, indicating high molecular nonlinearity .

5. Various Applications

- Application Summary: Triazine and tetrazine molecules, including those based on 2,4-diamino-6-phenyl-1,3,5-triazine, have various applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

- Methods and Procedures: The specific methods and procedures vary depending on the application. For example, for use as chiral stationary phases, the triazine derivatives are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

- Results: The results also vary depending on the application. For instance, in the case of 2,4,6-triamino-1,3,5-triazine compounds, they can be used to prepare metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .

6. Selective Adsorption of Nucleic Acid Bases

- Application Summary: Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted increasing attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .

- Methods and Procedures: The specific methods and procedures for this application are not detailed in the source .

- Results: This property makes it a potentially useful molecule to reduce uric acid interference in electrochemical biosensors .

properties

IUPAC Name |

6-propan-2-yloxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCQNYLEZRQALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179567 | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-isopropoxy-1,3,5-triazine | |

CAS RN |

24860-40-0 | |

| Record name | 6-(1-Methylethoxy)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24860-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024860400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.